![molecular formula C19H17ClN2O4S B12136255 (5Z)-2-[(2-chlorophenyl)amino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12136255.png)
(5Z)-2-[(2-chlorophenyl)amino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-2-[(2-クロロフェニル)アミノ]-5-(3,4,5-トリメトキシベンジリデン)-1,3-チアゾール-4(5H)-オンは、チアゾール誘導体のクラスに属する合成有機化合物です。チアゾール化合物は、その多様な生物活性で知られており、多くの場合、潜在的な治療用途のために研究されています。
2. 製法
合成経路と反応条件
(5Z)-2-[(2-クロロフェニル)アミノ]-5-(3,4,5-トリメトキシベンジリデン)-1,3-チアゾール-4(5H)-オンの合成は、一般的に、チアゾール形成試薬の存在下、2-クロロフェニルアミンと3,4,5-トリメトキシベンズアルデヒドを縮合させることから行われます。この合成で使用される一般的な試薬には、五硫化リン (P2S5) またはローソン試薬があります。反応は通常、エタノールまたはトルエンなどの適切な溶媒中で還流条件下で行われます。
工業生産方法
この化合物の工業生産方法は、同様の合成経路に基づいている可能性がありますが、より大規模に行われます。収率と純度を最大限に高めるためには、温度、圧力、溶媒の選択などの反応条件の最適化が必要になります。
3. 化学反応の分析
反応の種類
酸化: この化合物は、特にメトキシ基で酸化反応を受けることができ、キノン誘導体の形成につながります。
還元: 還元反応は、イミン基を標的にすることができ、それをアミンに変換します。
置換: クロロフェニル基は、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用できます。
主な生成物
酸化: キノン誘導体。
還元: アミノ誘導体。
置換: 置換されたチアゾール誘導体。
4. 科学研究における用途
化学
この化合物は、特に新しいチアゾール系化合物の開発において、有機合成における構成単位としての可能性が研究されています。
生物学
生物学的研究では、チアゾール誘導体は、抗菌性、抗真菌性、抗がん特性について調査されています。
医学
潜在的な治療用途には、特定の酵素や受容体を標的とした新薬の開発が含まれます。
産業
この化合物は、特定の電子または光学特性を持つ新素材の開発に使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[(2-chlorophenyl)amino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 2-chlorophenylamine with 3,4,5-trimethoxybenzaldehyde in the presence of a thiazole-forming reagent. Common reagents used in this synthesis include phosphorus pentasulfide (P2S5) or Lawesson’s reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted thiazole derivatives.
科学的研究の応用
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new thiazole-based compounds.
Biology
In biological research, thiazole derivatives are often investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
Potential therapeutic applications include the development of new drugs targeting specific enzymes or receptors.
Industry
The compound may be used in the development of new materials with specific electronic or optical properties.
作用機序
(5Z)-2-[(2-クロロフェニル)アミノ]-5-(3,4,5-トリメトキシベンジリデン)-1,3-チアゾール-4(5H)-オンの作用機序は、その特定の生物学的標的によって異なります。たとえば、酵素阻害剤として作用する場合、酵素の活性部位に結合して基質の結合とそれに続く触媒活性を阻害する可能性があります。関与する分子標的と経路は、実験的研究によって特定する必要があります。
6. 類似の化合物との比較
類似の化合物
- (5Z)-2-[(2-クロロフェニル)アミノ]-5-(ベンジリデン)-1,3-チアゾール-4(5H)-オン
- (5Z)-2-[(2-クロロフェニル)アミノ]-5-(4-メトキシベンジリデン)-1,3-チアゾール-4(5H)-オン
独自性
(5Z)-2-[(2-クロロフェニル)アミノ]-5-(3,4,5-トリメトキシベンジリデン)-1,3-チアゾール-4(5H)-オンに3,4,5-トリメトキシベンジリデン基が存在することは、ユニークな電子的および立体的な特性を付与し、類似の化合物と比較して、その生物活性を強化する可能性があります。
類似化合物との比較
Similar Compounds
- (5Z)-2-[(2-chlorophenyl)amino]-5-(benzylidene)-1,3-thiazol-4(5H)-one
- (5Z)-2-[(2-chlorophenyl)amino]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one
Uniqueness
The presence of the 3,4,5-trimethoxybenzylidene group in (5Z)-2-[(2-chlorophenyl)amino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one may confer unique electronic and steric properties, potentially enhancing its biological activity compared to similar compounds.
特性
分子式 |
C19H17ClN2O4S |
|---|---|
分子量 |
404.9 g/mol |
IUPAC名 |
(5Z)-2-(2-chlorophenyl)imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17ClN2O4S/c1-24-14-8-11(9-15(25-2)17(14)26-3)10-16-18(23)22-19(27-16)21-13-7-5-4-6-12(13)20/h4-10H,1-3H3,(H,21,22,23)/b16-10- |
InChIキー |
ANHMQWGEAPZUHJ-YBEGLDIGSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)NC(=NC3=CC=CC=C3Cl)S2 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


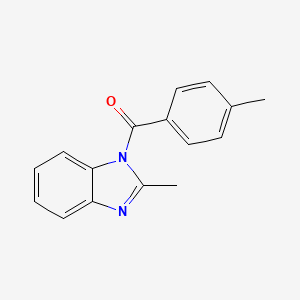

![1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12136200.png)
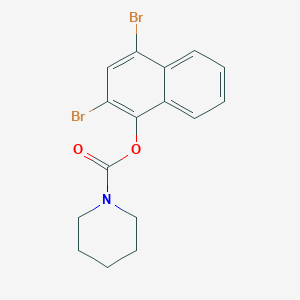
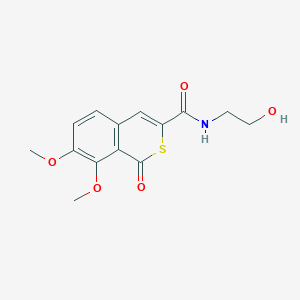
![2-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12136209.png)

![1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12136221.png)
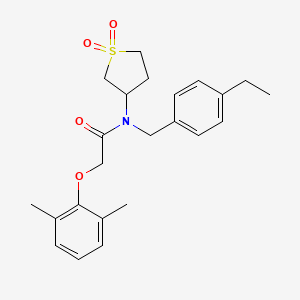
![3-Thiazolidineacetic acid, 5-[(2E)-2-methyl-3-phenyl-2-propen-1-ylidene]-4-oxo-2-thioxo-, propyl ester, (5Z)-](/img/structure/B12136232.png)
![N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide](/img/structure/B12136239.png)
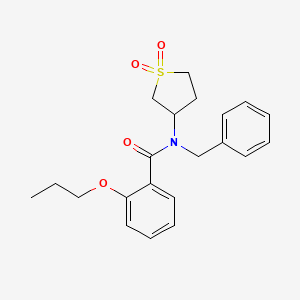
![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B12136248.png)

